2-Methylselenobenzanilide

Catalog No.
S613801
CAS No.
60940-24-1
M.F
C14H13NOSe
M. Wt
290.2 g/mol
Availability
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2-Methylselenobenzanilide

CAS Number

60940-24-1

Product Name

2-Methylselenobenzanilide

IUPAC Name

2-methylselanyl-N-phenylbenzamide

Molecular Formula

C14H13NOSe

Molecular Weight

290.2 g/mol

InChI

InChI=1S/C14H13NOSe/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

DYAVFTICFASTKQ-UHFFFAOYSA-N

SMILES

C[Se]C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Synonyms

2-(methylseleno)benzanilide, 2-methylselenobenzanilide, 2-MSBAD

Canonical SMILES

C[Se]C1=CC=CC=C1C(=O)NC2=CC=CC=C2

2-Methylselenobenzanilide is a selenium-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. It is structurally characterized by a methyl group attached to a selenium atom, which is further bonded to a benzamide moiety. This compound is recognized as a significant metabolite of ebselen, a well-studied organoselenium compound known for its antioxidant properties. The presence of selenium in its structure imparts distinctive reactivity and biological significance, particularly in redox reactions.

The primary chemical reaction involving 2-methylselenobenzanilide is its interaction with peroxynitrite, a reactive nitrogen species. This compound reacts rapidly with peroxynitrite, yielding 2-methylseleninylbenzanilide as the main product. The reaction rate is significantly influenced by pH, with faster reactions occurring in acidic conditions where peroxynitrous acid predominates. The second-order rate constants for this reaction have been estimated at 2.2×104M1s12.2\times 10^4\,\text{M}^{-1}\text{s}^{-1} at pH 3.9 and 2.7×103M1s12.7\times 10^3\,\text{M}^{-1}\text{s}^{-1} at pH 7.0 . Furthermore, the selenoxide formed during this reaction can be reduced back to the original compound by thiols, indicating potential antioxidant activity .

2-Methylselenobenzanilide exhibits various biological activities primarily due to its antioxidant properties. As a metabolite of ebselen, it has been studied for its ability to scavenge reactive oxygen species and protect against oxidative stress. The compound's interaction with peroxynitrite suggests it may play a role in mitigating damage caused by this potent oxidant, which is implicated in numerous inflammatory conditions . Additionally, studies have indicated that selenium-containing compounds can influence cellular signaling pathways and exhibit cytoprotective effects .

The synthesis of 2-methylselenobenzanilide typically involves the introduction of a methylselenyl group into the benzamide framework. Various synthetic routes have been explored:

  • Direct Selenation: This method involves treating benzanilide with methylselenol or related selenium sources under controlled conditions.
  • Reflux Methods: Heating benzanilide with selenium sources in organic solvents can facilitate the formation of the desired seleno-compound.
  • Oxidative Methods: Oxidation of precursor compounds containing sulfur or selenium can yield 2-methylselenobenzanilide through selective reactions.

These methods emphasize the importance of reaction conditions and the choice of reagents to achieve high yields and purity.

The applications of 2-methylselenobenzanilide are primarily found in medicinal chemistry and biochemistry:

  • Antioxidant Research: Due to its potential to scavenge free radicals, it is studied for applications in developing therapeutic agents against oxidative stress-related diseases.
  • Pharmacological Studies: It serves as a model compound for investigating the biological effects of selenium-containing drugs.
  • Chemical Probes: Its reactivity with peroxynitrite makes it useful as a chemical probe in studying oxidative stress mechanisms in biological systems.

Interaction studies involving 2-methylselenobenzanilide have focused on its reactivity with various oxidants and biological molecules:

  • Peroxynitrite: As previously mentioned, it reacts rapidly with peroxynitrite, suggesting potential protective roles against nitrosative stress .
  • Thiol Compounds: The ability of thiols to reduce selenoxides back to selenides indicates possible interactions within cellular environments rich in thiol-containing proteins.
  • Myeloperoxidase: Research has highlighted its interactions with myeloperoxidase-derived oxidants, suggesting implications for inflammatory processes .

Several compounds share structural similarities or functional properties with 2-methylselenobenzanilide:

Compound NameStructure CharacteristicsUnique Features
EbselenOrganoselenium compoundKnown for broad-spectrum antioxidant activity
SelenomethionineContains selenium within an amino acidEssential nutrient with diverse biological roles
SelenocysteineSelenium-containing amino acidPlays critical roles in enzyme function
2-(Methylseleno)benzoic AcidCarboxylic acid derivativeExhibits different solubility and reactivity profiles

Each of these compounds exhibits unique properties that distinguish them from 2-methylselenobenzanilide while sharing common themes related to selenium chemistry and biological activity.

Molecular formula and structural characteristics

2-Methylselenobenzanilide is an organoselenium compound with the molecular formula C₁₄H₁₃NOSe [1] [5]. The compound belongs to the class of selenobenzamides and serves as a significant metabolite of ebselen, a well-studied organoselenium compound with antioxidant properties . The structural framework consists of a benzamide moiety with a selenium atom integrated into the aromatic system through a methylseleno group positioned ortho to the carbonyl function [1] [5].

The International Union of Pure and Applied Chemistry name for this compound is 2-methylselanyl-N-phenylbenzamide, reflecting its structural composition [5]. The molecule features a central benzene ring bearing both a methylseleno substituent and a benzamide group, creating a distinctive organoselenium architecture [1]. The presence of selenium in the ortho position to the amide carbonyl creates unique electronic and steric environments that influence the compound's reactivity and properties [6].

PropertyValue
Molecular FormulaC₁₄H₁₃NOSe [1]
Molecular Weight (g/mol)290.23 [5]
CAS Registry Number60940-24-1 [5]
IUPAC Name2-methylselanyl-N-phenylbenzamide [5]
InChIInChI=1S/C14H13NOSe/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) [5]
InChI KeyDYAVFTICFASTKQ-UHFFFAOYSA-N [5]
SMILESC[Se]C1=CC=CC=C1C(=O)NC2=CC=CC=C2 [5]

Physical properties

Solubility profile

The solubility characteristics of 2-methylselenobenzanilide are influenced by its organoselenium structure and the presence of both hydrophobic aromatic rings and the polar amide functionality . While specific quantitative solubility data for this compound is limited in the literature, the molecular structure suggests moderate lipophilicity due to the extensive aromatic character combined with the selenium-containing substituent [5]. The compound's behavior in biological systems indicates sufficient solubility in physiological media to function as an active metabolite [6] [10].

The presence of the methylseleno group and the benzamide structure contributes to the compound's interaction with various solvents, with the selenium atom providing unique polarizability characteristics that distinguish it from analogous sulfur-containing compounds . The compound demonstrates stability in aqueous systems under physiological conditions, which is essential for its biological activity as a metabolite [10] [12].

Stability characteristics

2-Methylselenobenzanilide exhibits notable stability characteristics that are fundamental to its function as a bioactive metabolite [6] [10]. The compound demonstrates stability under standard storage conditions and maintains its structural integrity in biological environments . Unlike some organoselenium compounds that are prone to oxidation, 2-methylselenobenzanilide shows resistance to spontaneous degradation under normal atmospheric conditions [10].

The stability of the compound is significantly influenced by pH conditions, with enhanced stability observed in neutral to slightly acidic environments [6] [10]. The selenium-carbon bond in the methylseleno group provides adequate stability for biological applications while maintaining the reactivity necessary for antioxidant activity [12]. Temperature stability studies indicate that the compound maintains its structural integrity under physiological temperature ranges [10].

Stability ParameterObservation
pH StabilityEnhanced stability in neutral to acidic conditions [6] [10]
Temperature StabilityMaintains integrity under physiological temperatures [10]
Atmospheric StabilityResistant to spontaneous degradation [10]
Biological Media StabilityStable in physiological environments [6]

Spectroscopic properties

The spectroscopic properties of 2-methylselenobenzanilide have been characterized through various analytical techniques, providing insight into its molecular structure and electronic properties [5]. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the presence of the methylseleno group and the benzamide framework [5]. The compound exhibits specific spectroscopic signatures that distinguish it from related organoselenium compounds [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments within the molecule, with the carbonyl carbon of the amide group appearing in the characteristic downfield region [5]. The aromatic carbon atoms show typical chemical shifts for substituted benzene systems, while the methyl carbon attached to selenium displays a distinctive chemical shift reflecting the selenium's electronic influence [5].

Mass spectrometry analysis of 2-methylselenobenzanilide reveals characteristic fragmentation patterns that include the loss of the methylseleno group and subsequent rearrangements [5]. The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the molecular weight of the compound [5]. Gas chromatography-mass spectrometry data provide additional confirmation of the compound's identity and purity [5].

Computational properties

Computed molecular descriptors

Computational analysis of 2-methylselenobenzanilide provides valuable insights into its molecular properties and potential interactions [5] [24]. The compound exhibits specific molecular descriptors that reflect its unique organoselenium structure and influence its biological activity [5]. These computed properties serve as important parameters for understanding the compound's behavior in various chemical and biological environments [24] [26].

The topological polar surface area of 29.1 Ų indicates moderate polarity, which is consistent with the compound's ability to interact with biological membranes while maintaining adequate aqueous solubility [5]. The hydrogen bonding characteristics, with one donor and one acceptor, reflect the amide functionality's contribution to intermolecular interactions [5]. The rotatable bond count of three provides information about the molecule's conformational flexibility [5].

Molecular DescriptorValue
Hydrogen Bond Donor Count1 [5]
Hydrogen Bond Acceptor Count1 [5]
Rotatable Bond Count3 [5]
Exact Mass (Da)291.01624 [5]
Monoisotopic Mass (Da)291.01624 [5]
Topological Polar Surface Area (Ų)29.1 [5]
Heavy Atom Count17 [5]
Formal Charge0 [5]
Complexity251 [5]
Covalently-Bonded Unit Count1 [5]

Electron density distribution

The electron density distribution in 2-methylselenobenzanilide is significantly influenced by the presence of the selenium atom, which possesses different electronegativity and polarizability characteristics compared to lighter chalcogens [28] [31]. Computational studies using density functional theory methods provide detailed information about the electronic structure and charge distribution within the molecule [28] [31].

The selenium atom's larger atomic radius and lower electronegativity compared to oxygen or sulfur create unique electron density patterns that affect the compound's reactivity [28] [31]. The methylseleno group exhibits distinct electron density characteristics that influence the compound's interaction with electrophilic species such as peroxynitrite [6] [10]. These electronic properties are fundamental to understanding the compound's antioxidant mechanism and biological activity [28].

Quantum chemical calculations reveal that the selenium atom serves as an important site for electron density localization, contributing to the compound's nucleophilic character [28] [31]. The electron density distribution around the amide carbonyl group shows typical characteristics of benzamide derivatives, while the ortho-substituted methylseleno group creates unique electronic environments that distinguish this compound from other organoselenium molecules [31].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies computed for 2-methylselenobenzanilide provide information about its electronic excitation properties and potential reactivity patterns [31]. These computational insights are essential for understanding the compound's behavior in redox reactions and its interaction with reactive oxygen and nitrogen species [28] [30].

Electronic PropertySignificance
Selenium Electron DensityInfluences nucleophilic reactivity [28] [31]
Amide Carbonyl DistributionAffects hydrogen bonding interactions [31]
Aromatic System DelocalizationContributes to molecular stability [28]
Molecular Orbital EnergiesDetermines redox properties [31]

Synthetic Routes

2-Methylselenobenzanilide (Chemical Abstract Service number 60940-24-1, molecular formula C₁₄H₁₃NOSe, molecular weight 290.22 g/mol) represents a significant organoselenium compound that serves as a major metabolite of ebselen and has attracted considerable attention in medicinal chemistry and selenium biochemistry research [2] [3]. The synthesis of this compound can be achieved through multiple well-established synthetic pathways, each offering distinct advantages depending on the desired scale, purity requirements, and available starting materials.

Derivation from Ebselen

The most biologically relevant synthetic route involves the metabolic derivation from ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), representing the primary pathway through which this compound is generated in biological systems [2] [4] [5]. This transformation occurs through a complex series of enzymatic processes that result in the ring-opening of the parent ebselen structure followed by methylation.

The enzymatic methylation pathway proceeds through the action of S-adenosylmethionine-dependent methyltransferases, which catalyze the transfer of methyl groups to the selenium center following the initial ring-opening of ebselen [4] [5]. This process occurs under physiological conditions and represents the major route of ebselen metabolism in liver microsomes. The reaction demonstrates remarkable efficiency, with the methylated derivative representing the predominant metabolite in plasma and urine samples following ebselen administration [6].

Microsomal metabolism studies have demonstrated that rat liver microsomes efficiently convert ebselen to 2-methylselenobenzanilide through NADPH-dependent oxidative processes [4] [7]. The rate of this biotransformation exceeds that of ring hydroxylation and can be inhibited by metyrapone, indicating involvement of cytochrome P450 enzymes. The process requires specific cofactors including NADPH and molecular oxygen, proceeding optimally at 37°C under physiological buffer conditions.

The mechanistic pathway involves initial oxidative demethylation followed by rapid reduction, creating a catalytic cycle that regenerates the original selenium compound. Studies using radiolabeled substrates (2-[¹⁴C]methylseleno]benzanilide) have revealed that the regeneration proceeds through an intermediate selenoxide that undergoes hydrolysis with formation of methanol rather than formaldehyde, distinguishing this pathway from conventional oxidative demethylation reactions [4].

Alternative Synthetic Pathways

Lithiation-selenation methodology provides a highly effective synthetic approach utilizing organolithium chemistry [8] [9]. This route begins with the directed ortho-lithiation of appropriately substituted benzanilide derivatives using n-butyllithium at reduced temperatures (-78°C) under strictly anhydrous conditions. The resulting lithiated intermediate undergoes nucleophilic attack on elemental selenium, followed by alkylation with methyl iodide to introduce the methylseleno functionality. This method typically achieves yields in the range of 50-85% and offers excellent regioselectivity [8].

Diselenide precursor approaches utilize 2,2'-diselenobisbenzoic acid as a key intermediate, which can be prepared from anthranilic acid using dilithium diselenide generated in situ from elemental lithium and selenium [8] [9]. The diselenide is subsequently converted to 2-(chloroseleno)benzoyl chloride using excess thionyl chloride in the presence of catalytic N,N-dimethylformamide. This activated intermediate readily undergoes condensation with aniline derivatives to form the desired benzanilide structure, with yields typically ranging from 78-95% [8].

Direct selenation methodologies employ selenium-containing reagents such as potassium selenocyanate (KSeCN) or elemental selenium in combination with appropriate reducing agents [10] [11]. These approaches offer operational simplicity and can be performed under relatively mild conditions. The reaction of benzoyl chloride with KSeCN in acetone at room temperature, followed by in situ treatment with substituted anilines, provides access to various selenobenzanilide derivatives in good yields (45-95%) [11].

Benzyl selenide routes utilize the nucleophilic properties of diselenide anions generated from disodium diselenide (Na₂Se₂) in protic media [10] [12]. These methods typically employ polar aprotic solvents and proceed through nucleophilic substitution mechanisms, offering yields in the 60-90% range. The approach is particularly valuable for introducing selenium functionality into complex molecular frameworks.

Purification Techniques

Recrystallization represents the most commonly employed purification method for 2-methylselenobenzanilide, utilizing a variety of solvent systems depending on the specific requirements and scale of purification [8] [9]. The compound exhibits favorable solubility characteristics in benzene and toluene, making these solvents particularly effective for recrystallization procedures. Alternative solvent systems include ethanol and 1,4-dioxane, with the latter being particularly useful for slow evaporation recrystallization that yields high-quality crystals suitable for X-ray crystallographic analysis [8].

The recrystallization procedure typically involves dissolving the crude material in the minimum amount of hot solvent, followed by gradual cooling to room temperature and subsequent cooling in an ice bath to maximize crystal formation. Slow evaporation under reduced pressure (approximately 200 mmHg) from a water bath maintained at 75°C has been reported to yield pale crystalline material with purities exceeding 95% [8].

Column chromatography on silica gel provides an alternative purification approach, particularly useful for separating closely related selenium compounds [13] [14]. The most effective mobile phase systems utilize petroleum ether/ethyl acetate mixtures (typically 4:1 ratio), which provide excellent separation of the target compound from synthetic byproducts and unreacted starting materials. This method routinely achieves purities greater than 90% and is particularly valuable when processing gram-scale quantities.

Vacuum distillation can be employed for highly pure samples, although care must be taken due to the thermal sensitivity of organoselenium compounds [9]. This technique is most effective when performed under carefully controlled conditions with reduced pressure to minimize decomposition. When properly executed, vacuum distillation can achieve purities exceeding 98%.

Sublimation under vacuum conditions offers another purification option, particularly for small-scale preparations [9]. This technique is especially valuable for removing trace impurities and achieving analytical-grade purity (>95%) for spectroscopic and analytical studies.

High-Performance Liquid Chromatography (HPLC) provides the highest level of purification, capable of achieving purities greater than 99% [5]. Both reversed-phase and normal-phase HPLC methods have been developed for the analytical and preparative separation of 2-methylselenobenzanilide from related selenium compounds. This technique is particularly valuable for metabolite studies and pharmaceutical applications requiring the highest purity standards.

Characterization of Synthetic Products

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary structural characterization tool, providing definitive information about the molecular structure and purity of synthetic products [3] [15]. The aromatic protons typically appear in the 7.0-8.0 ppm region, displaying characteristic coupling patterns that confirm the benzanilide framework. The selenium-bound methyl group generates a distinctive singlet at approximately 2.5 ppm, which serves as a diagnostic signal for the presence of the methylseleno functionality.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information, with aromatic carbons appearing in the 120-140 ppm range and the carbonyl carbon typically observed around 165 ppm [3] [15]. The selenium-bound methyl carbon appears as a characteristic signal that can be readily identified through its chemical shift and coupling patterns.

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) spectroscopy represents the most definitive characterization technique for organoselenium compounds [16] [17] [18]. The selenium chemical shift for methylseleno groups typically appears around 198 ppm, providing unambiguous confirmation of the selenium environment. This technique is particularly valuable for mechanistic studies and for distinguishing between different selenium oxidation states. The ⁷⁷Se nucleus exhibits a wide chemical shift range (over 6000 ppm), making it highly sensitive to changes in the selenium environment [17].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [3] [11]. The molecular ion peak appears at m/z 290, with characteristic fragmentation patterns that include loss of the methyl group and various aromatic fragmentations. High-resolution mass spectrometry can achieve mass accuracy sufficient for elemental composition determination.

X-ray crystallography offers the most detailed structural information when suitable crystals can be obtained [3] [19] [20]. Typical selenium-carbon bond lengths are approximately 1.95 Å, while carbon-nitrogen amide bonds measure around 1.35 Å. Crystal structure analysis also provides information about intermolecular interactions and crystal packing arrangements that can influence physical properties.

Melting point determination serves as a rapid purity assessment tool, with pure 2-methylselenobenzanilide exhibiting a sharp melting range [21] [22]. Impure samples typically display broader melting ranges or multiple melting events, making this technique valuable for routine quality control during synthetic procedures.

Infrared (IR) spectroscopy provides functional group identification through characteristic absorption bands [23] [24]. The amide carbonyl stretch typically appears around 1650 cm⁻¹, while selenium-carbon stretching vibrations can be observed around 550 cm⁻¹. The amide N-H stretch appears in the 3200-3400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions characteristic of the benzanilide chromophore [23]. The maximum absorption typically occurs in the 250-280 nm range, corresponding to π→π* transitions in the aromatic system. The presence of selenium can influence the electronic properties and absorption characteristics.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Advantages
Ebselen metabolismEbselenLiver microsomes, NADPHVariableBiologically relevant pathway
Lithiation-selenationBenzaniliden-BuLi, Se, MeI50-85High regioselectivity
Diselenide routeDiselenobisbenzoic acidSOCl₂, aniline78-95Scalable, reliable
Direct selenationBenzoyl chlorideKSeCN, aniline45-95Mild conditions
Purification MethodPurity Achieved (%)ScaleAdvantages
Recrystallization>95AnySimple, cost-effective
Column chromatography>90Gram-scaleGood separation
HPLC>99AnalyticalHighest purity
Sublimation>95Small-scaleRemoves trace impurities
Characterization TechniqueKey InformationTypical Values
¹H NMRStructure confirmationδ 2.5 ppm (Se-CH₃)
⁷⁷Se NMRSelenium environmentδ 198 ppm
Mass spectrometryMolecular weightm/z 290
X-ray crystallographyBond lengths/anglesSe-C ~1.95 Å
Melting pointPurity assessmentSharp range for pure compound

Other CAS

60940-24-1

Wikipedia

2-Methylselenobenzanilide

Dates

Last modified: 07-20-2023

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